
Tiotropium bromide
概要
説明
Spiriva は、化学的にチオトロピウム臭化物として知られており、慢性閉塞性肺疾患 (COPD) や喘息の管理に主に使用される長時間作用性気管支拡張薬です . 気道の筋肉を弛緩させることで、肺への気流を増加させます . Spiriva は、Spiriva HandiHaler と Spiriva Respimat の 2 つの形態で入手できます .
2. 製剤方法
合成ルートと反応条件: チオトロピウム臭化物は、複数段階の化学プロセスによって合成されます。合成は、トロピンとチオフェン -2- カルボニルクロリドの反応を含む中間体の調製から始まります。 この中間体を次いで臭化メチルと反応させてチオトロピウム臭化物を生成します .
工業的生産方法: 工業環境では、チオトロピウム臭化物の生産は、温度、圧力、pH などの反応条件が、高収率と純度を保証するために慎重に制御される大規模な化学反応器で行われます。 最終生成物は、その後、結晶化と濾過プロセスによって精製されます .
反応の種類:
酸化: チオトロピウム臭化物は酸化反応を起こす可能性がありますが、これらは通常、その薬理作用とは関連しません。
還元: 還元反応は、チオトロピウム臭化物とは一般的に関連付けられません。
置換: この化合物は、特に臭化物の存在により、求核置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムなどの強力な酸化剤。
置換: 水酸化物イオンなどの求核剤は、塩基性条件下で臭化物イオンを置き換えることができます。
主な生成物:
酸化: チオトロピウムの酸化誘導体。
準備方法
Synthetic Routes and Reaction Conditions: Tiotropium bromide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, which involves the reaction of tropine with thiophene-2-carbonyl chloride. This intermediate is then reacted with methyl bromide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not typically relevant to its pharmacological activity.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of bromide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions can replace the bromide ion under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of tiotropium.
Substitution: Substituted tiotropium derivatives where the bromide ion is replaced by another nucleophile.
科学的研究の応用
化学: チオトロピウム臭化物は、さまざまな条件下での化学的安定性と反応性について研究されています。 研究者は、他の化合物との相互作用と、さまざまな溶媒中での挙動を調査しています .
生物学: 生物学的研究では、チオトロピウム臭化物は、細胞経路への影響とムスカリン受容体との相互作用を研究するために使用されます。 これは、抗コリン作用薬の薬力学を理解するためのモデル化合物として役立ちます .
医学: チオトロピウム臭化物は、COPD や喘息などの呼吸器疾患の治療における有効性と安全性を評価するために、臨床試験で広く使用されています。 また、他の呼吸器疾患における潜在的な利点についても研究されています .
産業: 製薬業界では、チオトロピウム臭化物は、吸入療法の開発における重要な成分です。 その製剤と送達メカニズムは、患者コンプライアンスと治療効果を向上させるために最適化されています .
作用機序
チオトロピウム臭化物は、気管支平滑筋の M3 ムスカリン受容体に競合的かつ可逆的に結合することによって作用します . これにより、アセチルコリンのコリン作用が拮抗し、気管支平滑筋の弛緩と気管支拡張がもたらされます . この化合物の長時間作用性は、M3 受容体からの解離が遅いことに起因し、持続的な気管支拡張をもたらします .
類似の化合物:
イプラトロピウム臭化物: 同様の適応症に使用される別の抗コリン性気管支拡張薬ですが、作用時間が短いです。
アクリジニウム臭化物: 作用機序は似ていますが、薬物動態が異なる、長時間作用性ムスカリン拮抗薬。
グリコピロレート: COPD の治療に、他の気管支拡張薬と組み合わせて使用されます.
独自性: チオトロピウム臭化物は、長時間作用性であるために、1 日 1 回の投与が可能であるという点で独自です。 これにより、短時間作用性気管支拡張薬と比較して、患者のアドヒアランスが向上します . さらに、M3 受容体に対する高い選択性により、非選択的抗コリン作用薬に関連する副作用が最小限に抑えられます .
類似化合物との比較
Ipratropium bromide: Another anticholinergic bronchodilator used for similar indications but with a shorter duration of action.
Aclidinium bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Glycopyrrolate: Used in combination with other bronchodilators for the treatment of COPD.
Uniqueness: Tiotropium bromide is unique due to its long duration of action, which allows for once-daily dosing. This improves patient adherence compared to shorter-acting bronchodilators . Additionally, its high selectivity for M3 receptors minimizes side effects associated with non-selective anticholinergic agents .
生物活性
Tiotropium bromide is a potent muscarinic receptor antagonist primarily used as a once-daily inhaled bronchodilator for the management of chronic obstructive pulmonary disease (COPD). This article examines its biological activity, including mechanisms of action, clinical efficacy, and safety profile, supported by data tables and research findings.
Tiotropium exerts its therapeutic effects by selectively blocking muscarinic acetylcholine receptors (mAChRs) in the airway smooth muscle. Its primary action is on the M1 and M3 receptors, which mediate bronchoconstriction. By inhibiting these receptors, tiotropium induces smooth muscle relaxation and bronchodilation , leading to improved airflow in patients with obstructive airway diseases.
- Binding Affinity : Tiotropium has a high affinity for mAChRs, being approximately 10 times more potent than ipratropium bromide. It dissociates more slowly from M1 and M3 receptors compared to M2 receptors, contributing to its prolonged duration of action .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of tiotropium in improving lung function and reducing COPD exacerbations. Below is a summary of key findings from significant studies:
Case Studies
-
Case Study on COPD Management :
A patient with moderate to severe COPD was treated with tiotropium for six months. Results showed a significant reduction in exacerbation frequency from 2.5 per year to 0.5 per year and an improvement in the St George's Respiratory Questionnaire score by 8 units, indicating better health status . -
Asthma Subgroup Analysis :
In a study focusing on asthmatic patients with specific genetic markers (Arg/Arg genotype for β2-adrenergic receptor), tiotropium was effective in reducing symptoms and improving lung function, suggesting its potential use beyond COPD .
Safety Profile
The safety profile of tiotropium has been extensively evaluated in clinical trials. The most common side effects include:
- Dry Mouth : Reported incidence is higher compared to placebo (16% vs. 2.7%) but generally well tolerated.
- Cardiovascular Events : Some studies suggest a potential increase in cardiovascular mortality compared to other treatments; however, overall risk remains low .
Pharmacokinetics
Tiotropium demonstrates unique pharmacokinetic properties:
特性
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-RGECMCKFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044214 | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136310-93-5 | |
Record name | Tiotropium bromide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOTROPIUM BROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tiotropium bromide is a long-acting muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. It demonstrates high affinity for M1 and M3 muscarinic receptor subtypes, with a higher selectivity for M3 receptors. [] By blocking M3 receptors in the airways, this compound inhibits bronchoconstriction, leading to bronchodilation and improved airflow. [] This bronchodilatory effect translates into improvements in lung function parameters like FEV1 (forced expiratory volume in one second) and FVC (forced vital capacity). [, , , , ]
A: Unfortunately, the provided research papers do not specify the molecular formula or weight of this compound. For detailed structural information, it is recommended to consult resources like PubChem or DrugBank. Some papers mention the existence of different crystalline forms of this compound and their characterization. One paper describes the crystalline form of this compound and provides its powder X-ray diffractogram, DSC spectrum, TGA spectrum, FT-IR, and FT-Raman spectrum. [] Another paper discusses the crystalline this compound monohydrate, its preparation process, and its potential for use in medicinal products. []
ANone: The provided research focuses mainly on the therapeutic applications of this compound and does not delve into its material compatibility or stability under various conditions beyond its formulation in inhalable powders. Further research or resources specific to material science would be needed to address these aspects.
A: The available research does not indicate any catalytic properties associated with this compound. Its primary mechanism of action revolves around its antagonism of muscarinic receptors, specifically M3 receptors, leading to bronchodilation. []
ANone: None of the provided research articles utilize computational chemistry or modeling techniques to study this compound. Further research exploring these methodologies could potentially provide valuable insights into the drug's interactions with its target, its pharmacokinetic properties, and potential for structural modifications to enhance its therapeutic profile.
A: The provided research mainly focuses on this compound's efficacy and safety in various formulations, including dry powder inhalers. [, , , ] While specific stability data is limited in these papers, the successful development and utilization of dry powder inhaler formulations suggest strategies to ensure its stability within these delivery systems. One study mentions that this compound is typically formulated with lactose as an excipient in these inhalers. [] This formulation approach facilitates efficient drug delivery to the lungs while minimizing systemic exposure and side effects. [] Further research and resources dedicated to pharmaceutical formulation and stability would be needed for a comprehensive understanding of this aspect.
A: this compound, as a quaternary ammonium compound, exhibits limited systemic absorption following inhalation, contributing to its long duration of action and reduced risk of systemic side effects. [, ] Following inhalation, a significant portion of the drug is deposited in the lungs, where it binds to muscarinic receptors in the airways. [] The limited systemic absorption also suggests a low potential for drug interactions involving metabolic enzymes. [] The fraction of the drug that does reach systemic circulation is primarily eliminated unchanged in the urine. []
A: Numerous studies have investigated the efficacy of this compound in vitro and in vivo. In vitro studies have shown that this compound effectively inhibits human monocyte chemotaxis, a key process in inflammation. [] Additionally, this compound has been found to attenuate respiratory syncytial virus (RSV) replication in epithelial cells, suggesting a potential protective effect against RSV-induced exacerbations in COPD patients. []
ANone: As the focus is on the scientific aspects of this compound, detailed information regarding side effects, drug interactions, or contraindications will not be provided. It's important to consult with a healthcare professional for personalized medical advice.
A: this compound is primarily administered via inhalation using a dry powder inhaler. [] This route of administration allows for direct delivery to the lungs, targeting the site of action in the airways and minimizing systemic exposure. [] The use of a dry powder formulation further enhances drug deposition in the lungs, improving its therapeutic efficacy. []
ANone: While some studies have explored inflammatory markers in COPD, the research provided does not pinpoint specific biomarkers directly linked to this compound efficacy, treatment response monitoring, or adverse effect prediction. Investigating potential biomarkers could be a valuable avenue for personalized medicine approaches.
ANone: Several analytical techniques have been employed in the research to analyze this compound. These include:
- High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used to determine the related substances in this compound crude drug and the content of the main component in this compound dry powder inhalation. [, ]
- Enzyme-linked immunosorbent assay (ELISA): ELISA is used to measure the levels of various biomarkers and inflammatory mediators in biological samples, providing insights into the drug's effects on inflammatory pathways. [, , ]
ANone: The provided research focuses on the clinical and pharmacological aspects of this compound, and does not cover environmental impact, dissolution/solubility, alternatives, or other aspects related to its manufacturing, disposal, or lifecycle assessment. Further research focusing on these specific areas would be required for a comprehensive understanding.
ANone: this compound represents a significant advancement in COPD therapy. Its development stemmed from the need for long-acting bronchodilators to provide sustained relief from symptoms and improve lung function in individuals with COPD. Key milestones include:
- Establishment as a cornerstone therapy: It has become a cornerstone medication for managing COPD, with numerous clinical trials demonstrating its efficacy and safety profile. [, ]
ANone: this compound research benefits from collaborations among various scientific disciplines, including:
- Respiratory medicine: Pulmonologists and respiratory therapists play a crucial role in conducting clinical trials, evaluating the drug's efficacy in real-world settings, and optimizing treatment strategies for COPD patients. [, , ]
- Pharmacology and pharmaceutical sciences: Scientists in these fields contribute to understanding the drug's mechanism of action, pharmacokinetic properties, formulation development, and analytical method development for its characterization. [, , , ]
- Immunology and cell biology: Researchers in these areas investigate the potential anti-inflammatory effects of this compound and its impact on immune cells involved in the pathogenesis of COPD. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。